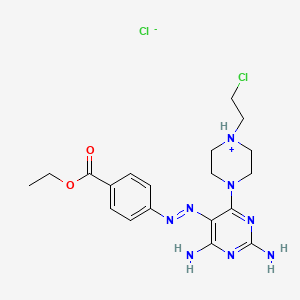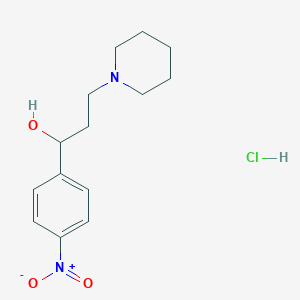
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is a chemical compound that features a nitrophenyl group attached to a piperidine ring via a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or recrystallization
Isolation: Filtration and drying
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde
Reduction: Reduction of the nitro group to an amine
Substitution: Nucleophilic substitution reactions at the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-one
Reduction: 1-(4-Aminophenyl)-3-piperidin-1-ylpropan-1-OL
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Nitrophenyl)-2-piperidin-1-ylethan-1-OL hydrochloride
- 1-(4-Nitrophenyl)-3-morpholin-1-ylpropan-1-OL hydrochloride
- 1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-OL hydrochloride
Uniqueness
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
5424-61-3 |
|---|---|
Fórmula molecular |
C14H21ClN2O3 |
Peso molecular |
300.78 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7,14,17H,1-3,8-11H2;1H |
Clave InChI |
WZIGSNBUNVZOMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
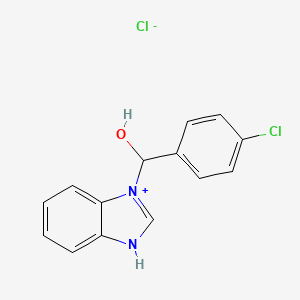

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
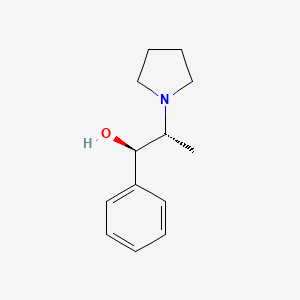
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
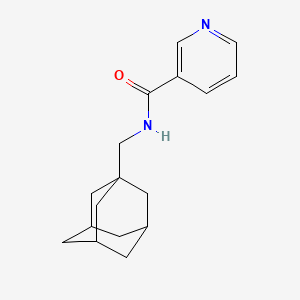
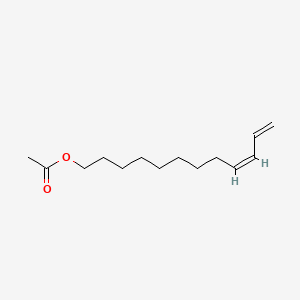
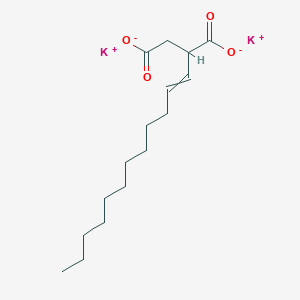

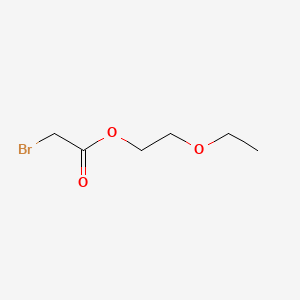

![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
